Cas no 6972-36-7 (5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile)
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
- 4-aminohomophthalic acid
- 5-amino-2-carboxymethyl-benzoic acid
- AB65012
- (4-Amino-2-carboxy-phenyl)-essigsaeure
- 5-aminohomophthalic acid
- SureCN2386426
- (4-amino-2-carboxy-phenyl)-acetic acid
- 5-amino-2-carboxymethylbenzoic acid
- 5-Amino-2-chlor-4,6-dimethyl-nicotinonitril
- 5-Amino-2-carboxymethyl-benzoesaeure
- 5-amino-2-chloro-4,6-dimethyl-nicotinonitrile
- 4-aminohomophthalic acid; 5-amino-2-carboxymethyl-benzoic acid; AB65012; (4-Amino-2-carboxy-phenyl)-essigsaeure; 5-aminohomophthalic acid; SureCN2386426; (4-amino-2-carboxy-phenyl)-acetic acid; 5-amino-2-carboxymethylbenzoic acid; 5-Amino-2-chlor-4,6-dimethyl-nicotinonitril; 5-Amino-2-carboxymethyl-benzoesaeure; 5-amino-2-chloro-4,6-dimethyl-nicotinonitrile;
- 6972-36-7
- NSC61974
- DTXSID00989881
- 5-amino-2-chloro-4,6-dimethylnicotinonitrile
- F1957-0203
- NSC-61974
- EN300-264906
- G53702
- AKOS025312715
-
- MDL: MFCD20697313
- Inchi: 1S/C8H8ClN3/c1-4-6(3-10)8(9)12-5(2)7(4)11/h11H2,1-2H3
- InChI Key: RPRGFOOFJMWOOI-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C(C)=C(C(C)=N1)N
Computed Properties
- Exact Mass: 181.04084
- Monoisotopic Mass: 181.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 62.7Ų
Experimental Properties
- PSA: 62.7
- LogP: 2.38688
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A263081-100mg |
5-amino-2-chloro-4,6-dimethylnicotinonitrile |
6972-36-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A263081-500mg |
5-amino-2-chloro-4,6-dimethylnicotinonitrile |
6972-36-7 | 500mg |
$ 390.00 | 2022-06-08 | ||
| TRC | A263081-1g |
5-amino-2-chloro-4,6-dimethylnicotinonitrile |
6972-36-7 | 1g |
$ 590.00 | 2022-06-08 | ||
| Enamine | EN300-264906-0.05g |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile |
6972-36-7 | 95% | 0.05g |
$101.0 | 2023-09-14 | |
| Enamine | EN300-264906-0.1g |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile |
6972-36-7 | 95% | 0.1g |
$152.0 | 2023-09-14 | |
| Enamine | EN300-264906-0.25g |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile |
6972-36-7 | 95% | 0.25g |
$216.0 | 2023-09-14 | |
| Enamine | EN300-264906-0.5g |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile |
6972-36-7 | 95% | 0.5g |
$407.0 | 2023-09-14 | |
| Enamine | EN300-264906-1.0g |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile |
6972-36-7 | 95% | 1g |
$528.0 | 2023-04-24 | |
| Enamine | EN300-264906-2.5g |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile |
6972-36-7 | 95% | 2.5g |
$1034.0 | 2023-09-14 | |
| Enamine | EN300-264906-5.0g |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile |
6972-36-7 | 95% | 5g |
$1530.0 | 2023-04-24 |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Comprehensive Overview of 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS No. 6972-36-7)
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS No. 6972-36-7) is a specialized heterocyclic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyridine core substituted with amino, chloro, methyl, and carbonitrile groups, makes it a versatile intermediate for synthesizing bioactive molecules. Recent trends in drug discovery and crop protection have amplified interest in this compound, particularly for designing kinase inhibitors and herbicides.
The growing demand for high-purity chemical intermediates in AI-driven drug development has spotlighted compounds like 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile. Researchers frequently search for its synthetic routes, spectroscopic data (e.g., NMR, IR), and solubility profiles to optimize reactions. Its nitrile functionality also aligns with green chemistry initiatives, as it enables catalytic transformations under mild conditions—a hot topic in sustainable organic synthesis.
In the context of material science, this compound’s electron-deficient pyridine ring contributes to applications in organic semiconductors and coordination polymers. Questions about its thermal stability and ligand properties are common in academic forums, reflecting its cross-disciplinary relevance. Analytical techniques such as HPLC purity testing and X-ray crystallography are often employed to characterize its structural integrity.
From an industrial perspective, 6972-36-7 is valued for its scalability in multistep synthesis. Manufacturers emphasize cost-effective production methods, including microwave-assisted reactions or flow chemistry, to meet the needs of contract research organizations (CROs). Regulatory compliance, such as REACH certification, further ensures its safe handling in global supply chains.
Emerging discussions in precision agriculture highlight derivatives of this compound as potential plant growth regulators. Its chloromethylpyridine motif is being explored for pesticide formulations with lower environmental impact—addressing the surge in searches for eco-friendly agrochemicals. Concurrently, computational chemistry studies leverage its scaffold for molecular docking simulations against biological targets.
To conclude, 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile exemplifies the intersection of medicinal chemistry and industrial applications. Its adaptability to high-throughput screening and catalysis ensures sustained relevance in both academic and commercial spheres. For detailed protocols or structure-activity relationship (SAR) analyses, peer-reviewed journals remain the primary resource.
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